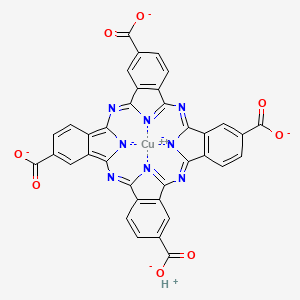
4,4',4''4''-Tetracarboxyphthalocyaninecopper(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’,4’‘4’‘-Tetracarboxyphthalocyaninecopper(II) is a complex organic compound that belongs to the phthalocyanine family. This compound is characterized by its large, planar, and aromatic structure, which includes a central copper ion coordinated to four nitrogen atoms. The presence of carboxyl groups at the 4,4’,4’‘4’’ positions enhances its solubility and reactivity, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘4’'-Tetracarboxyphthalocyaninecopper(II) typically involves the cyclotetramerization of phthalonitrile derivatives in the presence of a copper salt. One common method is the reaction of 4-nitrophthalonitrile with 4-aminobenzoic acid in dimethyl sulfoxide (DMSO) with potassium carbonate as a base. This reaction produces 4-(4-carboxyphenylamino)phthalonitrile, which is then subjected to template synthesis with a copper salt to form the desired phthalocyanine complex .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification to obtain the final product in a solid form.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’,4’‘4’'-Tetracarboxyphthalocyaninecopper(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the central copper ion.
Reduction: Reduction reactions can convert the copper ion to a lower oxidation state.
Substitution: The carboxyl groups can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Reagents like alcohols or amines in the presence of catalysts can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield copper(III) phthalocyanine derivatives, while substitution reactions can produce various ester or amide derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’,4’‘4’'-Tetracarboxyphthalocyaninecopper(II) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic reactions and as a photosensitizer in photochemical processes.
Biology: Employed in bioimaging and as a probe for studying biological systems due to its fluorescence properties.
Medicine: Investigated for its potential in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of dyes, pigments, and as a component in electronic devices
Wirkmechanismus
The mechanism of action of 4,4’,4’‘4’'-Tetracarboxyphthalocyaninecopper(II) involves its ability to generate reactive oxygen species (ROS) upon exposure to light. This photodynamic activity is harnessed in applications such as photodynamic therapy, where the compound targets and destroys cancer cells. The central copper ion plays a crucial role in facilitating electron transfer processes, leading to the generation of ROS .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper phthalocyanine-3,4’,4’‘,4’‘’-tetrasulfonic acid tetrasodium salt: Similar structure but with sulfonic acid groups instead of carboxyl groups.
Tetra(4-benzoyl)phenoxyphthalocyanine: Contains benzoyl groups, offering different solubility and reactivity properties.
Uniqueness
4,4’,4’‘4’'-Tetracarboxyphthalocyaninecopper(II) is unique due to its carboxyl groups, which enhance its solubility in aqueous solutions and its reactivity in various chemical reactions. This makes it particularly useful in applications requiring water-soluble phthalocyanines, such as in biological and medical research.
Eigenschaften
Molekularformel |
C36H13CuN8O8-3 |
|---|---|
Molekulargewicht |
749.1 g/mol |
IUPAC-Name |
copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetracarboxylate;hydron |
InChI |
InChI=1S/C36H18N8O8.Cu/c45-33(46)13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(34(47)48)2-6-18(22)27(38-30)43-32-24-12-16(36(51)52)4-8-20(24)28(40-32)44-31-23-11-15(35(49)50)3-7-19(23)26(39-31)42-29;/h1-12H,(H6,37,38,39,40,41,42,43,44,45,46,47,48,49,50,51,52);/q;+2/p-5 |
InChI-Schlüssel |
FSETZNSVSJCUDZ-UHFFFAOYSA-I |
Kanonische SMILES |
[H+].C1=CC2=C(C=C1C(=O)[O-])C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)C(=O)[O-])C(=N7)N=C2[N-]3)C(=O)[O-])C9=C4C=CC(=C9)C(=O)[O-].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


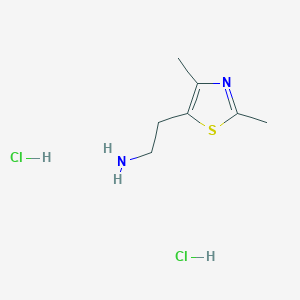
![tert-Butyl 7-oxo-7H-spiro[furo[3,4-b]pyridine-5,4'-piperidine]-1'-carboxylate](/img/structure/B13105754.png)

![6-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13105773.png)

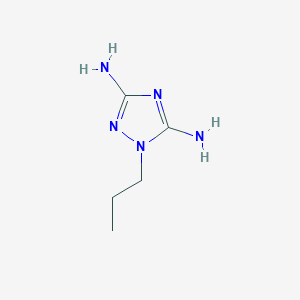
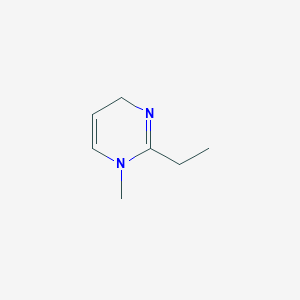

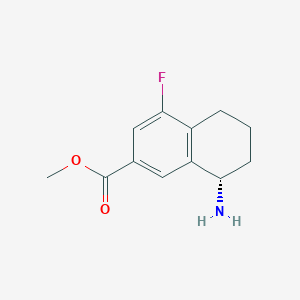
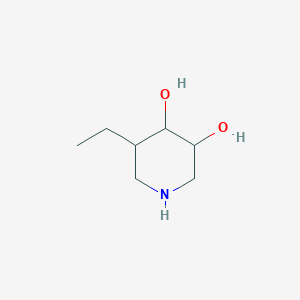
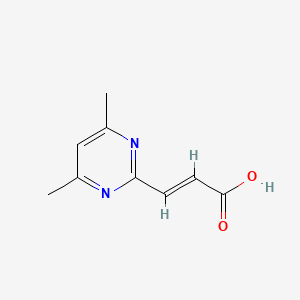
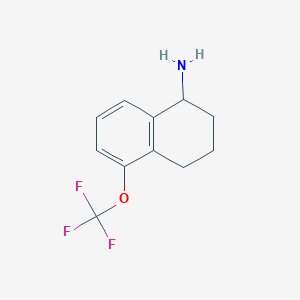
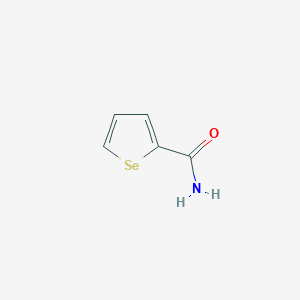
![2-[Butyl(ethyl)amino]-2-phenylacetic acid](/img/structure/B13105827.png)
